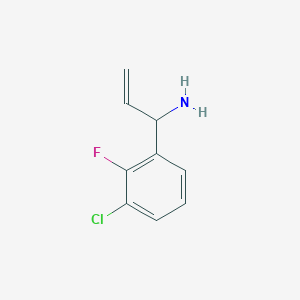
(2R)-2-amino-5-methoxy-5-oxopentanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-5-methoxy-5-oxopentanoic acid;hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-5-methoxy-5-oxopentanoic acid;hydrochloride typically involves the alkylation of glycine equivalents with electrophiles, followed by intramolecular cyclization of substituted amino acid derivatives . The reaction conditions often require the use of strong acids or bases, and the process may involve multiple steps to achieve the desired enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The use of advanced techniques such as chromatography and spectroscopy is common to monitor the progress of the reaction and to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-amino-5-methoxy-5-oxopentanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like hydrochloric acid, bases like sodium hydroxide, and various organic solvents. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures to optimize the yield and purity of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds or alkylated derivatives.
Applications De Recherche Scientifique
(2R)-2-amino-5-methoxy-5-oxopentanoic acid;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of (2R)-2-amino-5-methoxy-5-oxopentanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating the activity of key enzymes involved in metabolic processes. Its effects on cellular pathways can lead to changes in gene expression, protein synthesis, and other cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other amino acid derivatives such as 1-aminocyclopropanecarboxylic acid and its analogs . These compounds share structural similarities and may exhibit comparable chemical and biological properties.
Uniqueness
What sets (2R)-2-amino-5-methoxy-5-oxopentanoic acid;hydrochloride apart is its specific configuration and functional groups, which confer unique reactivity and potential applications. Its ability to undergo a wide range of chemical reactions and its potential role in various biological processes make it a compound of significant interest in scientific research.
Propriétés
Formule moléculaire |
C6H12ClNO4 |
|---|---|
Poids moléculaire |
197.62 g/mol |
Nom IUPAC |
(2R)-2-amino-5-methoxy-5-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO4.ClH/c1-11-5(8)3-2-4(7)6(9)10;/h4H,2-3,7H2,1H3,(H,9,10);1H/t4-;/m1./s1 |
Clé InChI |
NTWTYOQNGBVBFH-PGMHMLKASA-N |
SMILES isomérique |
COC(=O)CC[C@H](C(=O)O)N.Cl |
SMILES canonique |
COC(=O)CCC(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(4-methylbenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B15237670.png)












![N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide](/img/structure/B15237756.png)
